molecular formula C15H22N2O4S B5869190 N-(2-methoxybenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(2-methoxybenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5869190
M. Wt: 326.4 g/mol
InChI Key: RBXOSXXRVZLPBN-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide” is a chemical compound that is part of the NBOMe class of drugs . The NBOMe class of drugs contains an N-methoxybenzyl group . These drugs are often used recreationally and are extensions of the 2C family of phenethylamine psychedelics . They are active at extremely low sub-milligram doses .

Scientific Research Applications

Neuropharmacology

SMR000076623: has been studied for its potential effects on the nervous system. It is known to act as an agonist at serotonin 5-HT2A receptors, which are implicated in cognitive and behavioral processes . This makes it a valuable compound for researching neurological disorders and developing treatments that target these pathways.

Analytical Chemistry

In analytical chemistry, SMR000076623 is used to differentiate positional isomers of certain synthetic phenethylamine derivatives, known as NBOMes . These compounds have emerged on the global drug market and are associated with various effects. The ability to differentiate these isomers is crucial for drug testing and forensic analysis.

Oncology

The compound’s derivatives are being evaluated in cancer research, particularly in studies that aim to harness the immune system to target cancer cells more effectively . This research is crucial for developing new therapies that could reduce side effects and improve patient outcomes.

Marine Science and Engineering

While not directly related to SMR000076623 , research on similar compounds with sensory applications, such as whisker sensors, shows potential for marine science and engineering . These sensors can be used for monitoring marine structures, measurement instruments, and enhancing the tactile perception of marine robots.

Mechanism of Action

Target of Action

The primary targets of a compound are the proteins or enzymes in the body that the compound interacts with. These could be receptors, ion channels, or enzymes that play a role in cellular processes. The specific targets of SMR000076623 are currently unknown .

Mode of Action

The mode of action refers to how the compound interacts with its targets and the resulting changes that occur in the cell. This could involve the compound binding to its target, inhibiting its function, or enhancing its activity. The specific mode of action of SMR000076623 is currently unknown .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell. In a pathway, the product of one enzyme acts as the substrate for the next. These pathways are crucial for processes such as metabolism, cell signaling, and cell cycle regulation. The specific biochemical pathways affected by SMR000076623 are currently unknown .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. It influences the duration and intensity of the drug’s pharmacologic action. The specific ADME properties of SMR000076623 and their impact on its bioavailability are currently unknown .

Result of Action

The result of action refers to the molecular and cellular effects of the compound’s action. This could involve changes in cell behavior, gene expression, or cellular signaling. The specific molecular and cellular effects of SMR000076623’s action are currently unknown .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. These factors could include temperature, pH, presence of other molecules, and the specific type of cells or tissues in which the compound is present. The specific environmental factors influencing the action of SMR000076623 are currently unknown .

Safety and Hazards

NBOMe drugs, including “N-(2-methoxybenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide”, carry a number of additional risks compared to other psychedelic drugs like LSD . They have been linked to several hospitalizations and deaths . Their high potency increases the likelihood of individuals overdosing .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)11-16-15(18)12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXOSXXRVZLPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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